Tetramisole clorhidrato

Descripción general

Descripción

El hidrocloruro de tetramisol es una mezcla racémica de levamisol y su enantiómero dexamisol. Es un inhibidor específico de la fosfatasa alcalina tisular no específica y se utiliza en medicina veterinaria para tratar la ascaridiasis y otras infecciones parasitarias. Además, tiene propiedades inmunoestimulantes y se ha utilizado en diversas aplicaciones de investigación científica .

Aplicaciones Científicas De Investigación

El hidrocloruro de tetramisol tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como inhibidor de las fosfatasas alcalinas en varios ensayos bioquímicos.

Biología: Se ha utilizado para estudiar sistemas de membrana, tejidos y animales.

Medicina: Tiene propiedades inmunoestimulantes y se ha utilizado en el tratamiento de la ascaridiasis y otras infecciones parasitarias.

Mecanismo De Acción

El hidrocloruro de tetramisol ejerce sus efectos actuando como agonista de los receptores nicotínicos de acetilcolina en los gusanos parasitarios, lo que provoca la parálisis y la muerte de los parásitos. El mecanismo exacto de su actividad anticancerígena no está bien definido, pero se cree que implica la inhibición de las fosfatasas alcalinas y la modulación de la respuesta inmunitaria .

Análisis Bioquímico

Biochemical Properties

Tetramisole hydrochloride is known to interact with various enzymes and proteins. It is a well-documented inhibitor of tissue non-specific alkaline phosphatase (TNAP) . This interaction plays a crucial role in the biochemical reactions involving Tetramisole hydrochloride.

Cellular Effects

Tetramisole hydrochloride has been observed to suppress neuronal activity independently from its inhibitory action on TNAP in mouse cortex . It reduces neuronal response amplitude in a dose-dependent manner and also decreases axonal conduction velocity . These effects highlight the significant influence of Tetramisole hydrochloride on cell function, including its impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Tetramisole hydrochloride involves its interaction with TNAP, leading to a decrease in the availability of GABA and adenosine, the main inhibitory neurotransmitters in the cortex . It also appears to block voltage-dependent sodium channels, suggesting that it has multiple targets in the nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, Tetramisole hydrochloride has been observed to reduce neuronal response amplitude in a dose-dependent manner over time . This indicates that the effects of this compound can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of Tetramisole hydrochloride vary with different dosages. At low doses, it has a stimulating effect on the immune system of mammals, including livestock and pets. At higher doses, it can have the opposite effect .

Metabolic Pathways

It is known to inhibit TNAP, which may be involved in the synthesis of GABA and adenosine .

Transport and Distribution

Given its solubility in water , it is likely to be quickly absorbed into the bloodstream and distributed throughout the body.

Subcellular Localization

Given its ability to inhibit TNAP, an ecto-enzyme located on the extracellular side of cells , it is likely to interact with cellular components at the extracellular level.

Métodos De Preparación

La preparación del hidrocloruro de tetramisol implica varios pasos:

Síntesis de Tetramisol: Esto implica la reacción del óxido de estireno con etanolamina para obtener un producto de adición. Este producto se clora entonces utilizando cloruro de tionilo para obtener un producto de cloración.

Ciclización: El producto de cloración se cicla con tiourea en presencia de ácido clorhídrico para formar tetramisol.

Formación de Hidrocloruro de Tetramisol: El tetramisol se hace reaccionar entonces con ácido clorhídrico para formar hidrocloruro de tetramisol

3. Análisis de las Reacciones Químicas

El hidrocloruro de tetramisol se somete a diversas reacciones químicas:

Oxidación y Reducción: Puede oxidarse o reducirse en condiciones específicas, aunque los mecanismos detallados de reacción no están ampliamente documentados.

Reacciones de Sustitución: Puede sufrir reacciones de sustitución, particularmente en presencia de ácidos o bases fuertes.

Hidrólisis: El hidrocloruro de tetramisol es estable en soluciones ácidas pero se hidroliza en condiciones alcalinas

Análisis De Reacciones Químicas

Tetramisole hydrochloride undergoes various chemical reactions:

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed reaction mechanisms are not extensively documented.

Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong acids or bases.

Hydrolysis: Tetramisole hydrochloride is stable in acidic solutions but undergoes hydrolysis under alkaline conditions

Comparación Con Compuestos Similares

El hidrocloruro de tetramisol es similar al hidrocloruro de levamisol, que es su enantiómero activo. Ambos compuestos tienen usos y mecanismos de acción similares. El hidrocloruro de tetramisol es una mezcla racémica, mientras que el hidrocloruro de levamisol es el enantiómero puro. Otros compuestos similares incluyen:

Hidrocloruro de Levamisol: Se utiliza para propósitos similares pero es más potente debido a su pureza.

Pamoato de Pirantel: Otro antihelmíntico utilizado para tratar infecciones parasitarias de gusanos.

Albendazol: Un antihelmíntico de amplio espectro utilizado para tratar diversas infecciones parasitarias .

Propiedades

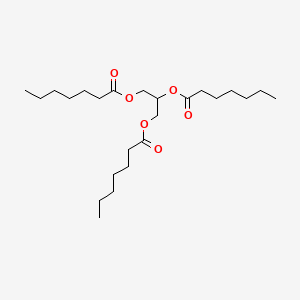

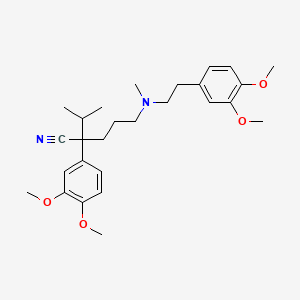

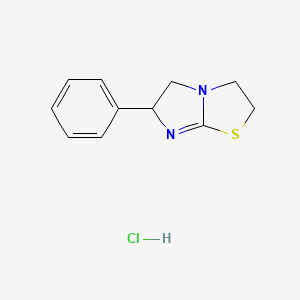

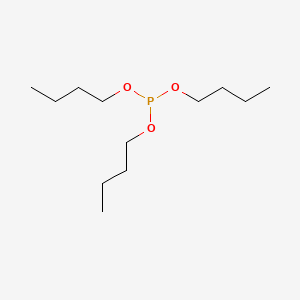

IUPAC Name |

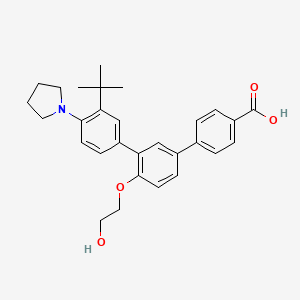

6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZPBGZRMVRFKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017245 | |

| Record name | Tetramisole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532878 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5086-74-8, 16595-80-5, 4641-34-3 | |

| Record name | Tetramisole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5086-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramisole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005086748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramisole hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levamisole hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC215179 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramisole hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramisole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramisole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMISOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NDK265MCV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tetramisole hydrochloride exert its anthelmintic effect?

A1: Tetramisole hydrochloride, specifically its active enantiomer Levamisole hydrochloride, acts as a nicotinic acetylcholine receptor agonist at the neuromuscular junction of susceptible nematodes. [, , ] This binding leads to persistent muscle stimulation and spastic paralysis in the parasites. [, ]

Q2: What is the molecular formula and weight of Tetramisole hydrochloride?

A3: Tetramisole hydrochloride has the molecular formula C11H12N2S • HCl and a molecular weight of 240.76 g/mol. [, ]

Q3: Are there any characteristic spectroscopic data available for Tetramisole hydrochloride?

A4: UV spectrophotometry is commonly employed for Tetramisole hydrochloride analysis, with maximum absorbance observed at 214 nm in distilled water. [, ] This spectroscopic property is utilized for quantitative determination in various samples. [, ]

Q4: What is the stability profile of Tetramisole hydrochloride in pharmaceutical formulations?

A5: Research suggests that Tetramisole hydrochloride can degrade under certain conditions. [, ] Stability-indicating HPLC methods have been developed and validated to assess its stability in pharmaceutical formulations. [, ] These methods ensure accurate quantification even in the presence of degradation products. [, ]

Q5: Are there any known compatibility issues with Tetramisole hydrochloride in formulations?

A6: While specific compatibility issues weren't detailed in the provided research, ensuring the stability and efficacy of Tetramisole hydrochloride formulations requires careful consideration of excipients and storage conditions. [, , ] Analytical techniques like HPLC are crucial for monitoring potential interactions and degradation. [, ]

Q6: How can the stability of Tetramisole hydrochloride in formulations be enhanced?

A7: While specific strategies aren't detailed in the provided research, general approaches like optimizing pH, using appropriate packaging, and incorporating antioxidants could be investigated to improve the stability of Tetramisole hydrochloride formulations. [, , ]

Q7: How is Tetramisole hydrochloride administered, and what is its fate in the body?

A8: Tetramisole hydrochloride is typically administered orally or subcutaneously in veterinary practice. [, , ] Its absorption, distribution, metabolism, and excretion characteristics can vary between species. [, ]

Q8: What types of in vitro and in vivo models are used to study Tetramisole hydrochloride's activity?

A10: In vitro assays using isolated nematode muscle preparations can be employed to study the direct effects of Tetramisole hydrochloride on parasite motility. [] In vivo studies utilize experimentally infected animals to assess its efficacy against various nematode species and life stages. [, , ]

Q9: Has Tetramisole hydrochloride's efficacy been evaluated in clinical settings?

A11: Controlled trials in naturally infected sheep and cattle have been conducted to assess the efficacy of Tetramisole hydrochloride against a range of gastrointestinal nematodes. [, ] These trials provide valuable data on its real-world performance and inform treatment recommendations. [, ]

Q10: Is there evidence of resistance to Tetramisole hydrochloride in nematode populations?

A12: Yes, research indicates emerging resistance to Tetramisole hydrochloride in gastrointestinal nematodes of sheep, particularly Haemonchus contortus. [, ] This highlights the importance of monitoring for resistance and implementing strategies to mitigate its development. [, ]

Q11: Does resistance to Tetramisole hydrochloride confer cross-resistance to other anthelmintics?

A13: Studies show varying degrees of cross-resistance between Tetramisole hydrochloride, Morantel tartrate, and Fenbendazole in sheep nematodes. [, ] This suggests that resistance mechanisms might provide protection against multiple anthelmintics with similar modes of action or target sites. [, ]

Q12: What analytical methods are commonly employed for the quantification of Tetramisole hydrochloride?

A14: Spectrophotometric techniques, particularly UV spectrophotometry, are widely used due to their simplicity and sensitivity in determining Tetramisole hydrochloride concentrations. [, , ] Additionally, HPLC methods, including stability-indicating variations, provide more comprehensive analysis, especially in complex matrices like pharmaceutical formulations. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

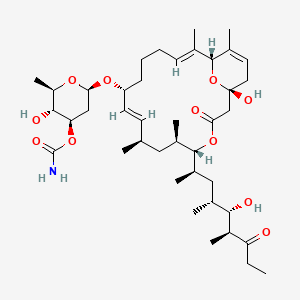

![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1683034.png)